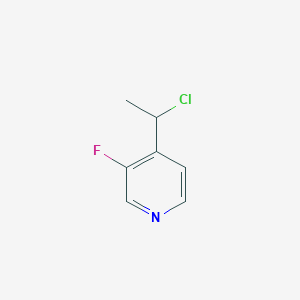

4-(1-Chloroethyl)-3-fluoro-pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1-chloroethyl)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-5(8)6-2-3-10-4-7(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFUYRFHCGHEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(1-Chloroethyl)-3-fluoro-pyridine

Introduction

4-(1-Chloroethyl)-3-fluoro-pyridine is a key heterocyclic intermediate with significant applications in the synthesis of advanced pharmaceutical and agrochemical compounds. Its unique structural combination of a fluorinated pyridine ring and a reactive chloroethyl side chain makes it a versatile building block for introducing this privileged scaffold into larger, more complex molecules. The fluorine atom at the 3-position can significantly influence the physicochemical properties of the final active ingredient, often enhancing metabolic stability, binding affinity, and bioavailability. This in-depth guide provides a detailed exploration of a reliable and robust synthetic pathway to this compound, designed for researchers, scientists, and professionals in drug development and process chemistry. The elucidated pathway is presented with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, actionable protocols.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively approached as a multi-step sequence, commencing with a commercially available or readily synthesized substituted pyridine. The chosen strategy emphasizes efficiency, scalability, and the use of well-established chemical transformations. The overall pathway can be dissected into three primary stages:

-

Preparation of the Key Precursor: The synthesis begins with 4-bromo-3-fluoropyridine, a crucial starting material that correctly positions the fluorine and a handle for subsequent carbon-carbon bond formation.

-

Formation of the Secondary Alcohol Intermediate: A Grignard reaction is employed to introduce the ethyl group and a hydroxyl function at the 4-position, yielding the intermediate, 1-(3-fluoropyridin-4-yl)ethanol.

-

Chlorination to the Final Product: The final step involves the conversion of the secondary alcohol to the target chloro-derivative using a standard chlorinating agent, thionyl chloride.

The complete synthetic workflow is depicted in the diagram below.

Figure 1: Overall synthetic workflow for this compound.

Part 1: The Strategic Starting Point - 4-Bromo-3-fluoropyridine

The selection of 4-bromo-3-fluoropyridine as the starting material is a critical decision.[1][2] The bromine atom at the 4-position is suitably reactive for conversion into a Grignard reagent or for undergoing metal-halogen exchange, which is the cornerstone of the subsequent C-C bond formation. The fluorine atom at the 3-position is relatively inert under these conditions, ensuring it is carried through to the final product. While commercially available, it is pertinent for a comprehensive guide to acknowledge its synthesis. Methods for its preparation often involve diazotization of 3-amino-4-bromopyridine or halogen exchange reactions on appropriately substituted pyridines.[3]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Bromo-3-fluoropyridine | C₅H₃BrFN | 175.99 | 2546-52-3 |

| 1-(3-Fluoropyridin-4-yl)ethanol | C₇H₈FNO | 141.14 | 87674-15-5 |

| This compound | C₇H₇ClFN | 159.59 | Not readily available |

Table 1: Key compounds and their properties in the synthesis pathway.

Part 2: Synthesis of 1-(3-Fluoropyridin-4-yl)ethanol via Grignard Reaction

The introduction of the 1-hydroxyethyl group at the 4-position of the pyridine ring is achieved through a Grignard reaction. This classic organometallic reaction provides a reliable method for forming carbon-carbon bonds.[4][5] In this specific transformation, a Grignard exchange reaction using isopropylmagnesium chloride is favored over the direct formation of the pyridyl Grignard reagent with magnesium metal, as the latter can sometimes be sluggish or lead to side reactions with functionalized pyridines.[6]

Mechanistic Rationale

The reaction proceeds via a metal-halogen exchange between 4-bromo-3-fluoropyridine and isopropylmagnesium chloride to generate the more reactive 3-fluoro-4-pyridylmagnesium chloride. This organometallic intermediate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired secondary alcohol, 1-(3-fluoropyridin-4-yl)ethanol.[7]

Detailed Experimental Protocol

Materials:

-

4-Bromo-3-fluoropyridine

-

Isopropylmagnesium chloride (i-PrMgCl) solution in THF (typically 2 M)

-

Acetaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A three-necked, round-bottomed flask is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and fitted with a dropping funnel, a thermometer, and a magnetic stirrer.

-

Initial Charge: The flask is charged with 4-bromo-3-fluoropyridine (1.0 eq) and dissolved in anhydrous THF. The solution is cooled to between -10 °C and 0 °C using an ice-salt bath.

-

Grignard Exchange: Isopropylmagnesium chloride solution (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. The mixture is stirred at this temperature for 1-2 hours to ensure complete metal-halogen exchange.

-

Addition of Electrophile: Acetaldehyde (1.2 eq), freshly distilled, is added dropwise to the reaction mixture, again maintaining the temperature below 5 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling in an ice bath.

-

Extraction and Isolation: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 1-(3-fluoropyridin-4-yl)ethanol as a pure compound.

Part 3: Chlorination of 1-(3-Fluoropyridin-4-yl)ethanol

The final step in the synthesis is the conversion of the secondary alcohol to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability, the formation of gaseous byproducts (SO₂ and HCl) that can be easily removed, and its general efficacy with secondary alcohols.[8][9][10] The reaction is typically performed in the presence of a base, such as pyridine, which neutralizes the HCl generated.

Mechanism of Chlorination with Thionyl Chloride

The reaction mechanism is a classic example of a nucleophilic substitution. The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride and displacing a chloride ion. This forms a protonated chlorosulfite ester intermediate. In the presence of a base like pyridine, the intermediate is deprotonated. The chloride ion then attacks the carbon atom bearing the chlorosulfite group in an Sₙ2-like fashion, leading to inversion of stereochemistry if a chiral center is present. The unstable chlorosulfite leaving group decomposes to sulfur dioxide and a chloride ion.

Figure 2: Simplified mechanism of alcohol chlorination using thionyl chloride.

Detailed Experimental Protocol

Materials:

-

1-(3-Fluoropyridin-4-yl)ethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Initial Charge: 1-(3-Fluoropyridin-4-yl)ethanol (1.0 eq) is dissolved in anhydrous dichloromethane, and a catalytic amount of anhydrous pyridine (0.1 eq) is added. The solution is cooled to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Thionyl chloride (1.2 eq) dissolved in anhydrous DCM is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: The reaction mixture is cooled again to 0 °C and slowly poured into a stirred, saturated aqueous solution of sodium bicarbonate to neutralize excess thionyl chloride and HCl.

-

Extraction and Isolation: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice more with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography to yield the final product.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By leveraging a strategic Grignard reaction followed by a classic chlorination, this key intermediate can be accessed in a controlled and efficient manner. The insights into the causality of reagent selection and reaction mechanisms are intended to empower researchers to not only replicate this synthesis but also to adapt and optimize it for their specific needs. As the demand for novel fluorinated heterocyclic compounds continues to grow in the life sciences, efficient access to versatile building blocks like this compound will remain paramount for the advancement of new chemical entities.

References

- Detailed experimental procedure for the synthesis of 4-fluoropyridine.Google Search Result.

- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).Google Search Result.

- Preparation method of fluoropyridine compounds.

- Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET.J. Org. Chem. 2024, 89, 7148-7155.

- 3-BROMO-4-FLUOROPYRIDINE synthesis.ChemicalBook.

- Ethanol reacts with SOCl₂ in pyridine to form.Allen Institute.

- 1-PYRIDIN-4-YL-ETHANOL synthesis.ChemicalBook.

- 4-Bromo-3-fluoropyridine.Sigma-Aldrich.

- Prepar

- 4-Bromo-3-fluoropyridine.PubChem.

- Synthesis method of 3-fluorine-4-aminopyridine.

- 3-fluoropyridine preparation method high in yield and content.

- The Application and Synthesis of 3-Acetylpyridine.ChemicalBook.

- 1-(3-Fluoropyridin-4-yl)ethanol.BLDpharm.

- Alcohol to Chloride - Common Conditions.Organic Chemistry Portal.

- Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines.Journal of the Chemical Society C: Organic.

- 1-(3-Fluoropyridin-4-yl)ethanol.Elite Flow Control UK Limited.

- The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.

- 10.9 Reactions of Alcohols with Thionyl Chloride.Chemistry LibreTexts.

- Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism.

- 1-(2-Fluoropyridin-3-yl)ethanol.Lead Sciences.

- Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2).YouTube.

- Method for preparing 3, 4-difluorobenzaldehyde.

Sources

- 1. 4-Bromo-3-fluoropyridine | 2546-52-3 [sigmaaldrich.com]

- 2. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde - Google Patents [patents.google.com]

- 7. 87674-15-5|1-(3-Fluoropyridin-4-yl)ethanol|BLD Pharm [bldpharm.com]

- 8. Ethanol reacts with `SOCl_2` in pyridine to form [allen.in]

- 9. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 4-(1-Chloroethyl)-3-fluoro-pyridine

CAS Number: 1016228-83-3

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1-chloroethyl)-3-fluoro-pyridine, a fluorinated pyridine derivative of significant interest in medicinal chemistry. While specific literature on this compound (CAS 1016228-83-3) is limited, this document synthesizes information from analogous structures and foundational chemical principles to offer insights into its synthesis, reactivity, and potential applications. The strategic placement of the fluoro and chloroethyl groups on the pyridine scaffold makes it a valuable intermediate, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[1] This guide will delve into predicted physicochemical properties, plausible synthetic routes, expected chemical reactivity with a focus on nucleophilic substitution, and relevant analytical methodologies for characterization and quality control.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and other critical interactions with biological targets.[2] The introduction of fluorine into these structures can dramatically enhance a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity, and membrane permeability.[3][4] this compound embodies this principle, presenting a bifunctional building block for the synthesis of complex drug candidates. Its structure is particularly relevant to the development of novel kinase inhibitors, a cornerstone of modern targeted cancer therapy.[1][5][6]

Physicochemical Properties and Structural Data

While extensive experimental data for this compound is not publicly available, we can infer its key properties from its structure and data on related compounds.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 1016228-83-3 | [7] |

| Molecular Formula | C₇H₇ClFN | Calculated |

| Molecular Weight | 159.59 g/mol | Calculated |

| SMILES | CC(c1ccncc1F)Cl | [7] |

| Purity (Typical) | ≥95% | [7] |

| Appearance | Likely a liquid or low-melting solid | Inferred from similar structures |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General chemical principles |

Synthesis Strategies for this compound

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the chloroethyl group from a corresponding alcohol or ketone precursor, which in turn could be synthesized from a suitable 3-fluoropyridine starting material.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

This protocol is a hypothetical pathway based on well-established organic chemistry transformations.

Step 1: Acylation of 3-Fluoropyridine The introduction of an acetyl group at the 4-position of 3-fluoropyridine could be achieved through a directed ortho metalation-acylation approach or a radical-based Minisci-type reaction.

Step 2: Reduction of 4-Acetyl-3-fluoropyridine The ketone can be selectively reduced to the corresponding secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

Step 3: Chlorination of 4-(1-Hydroxyethyl)-3-fluoro-pyridine The final step would involve the conversion of the alcohol to the target benzylic-type chloride. Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this transformation, often in the presence of a base like pyridine or in an inert solvent.

Experimental Workflow: Proposed Synthesis

Caption: Proposed workflow for the synthesis of the target compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two electrophilic centers: the benzylic carbon of the chloroethyl group and the pyridine ring itself, which is activated towards nucleophilic attack by the fluorine substituent.

Nucleophilic Substitution at the Chloroethyl Group (Sₙ reaction)

The chloroethyl group is analogous to a benzylic chloride, making it susceptible to nucleophilic substitution. This reaction is expected to proceed readily with a variety of nucleophiles.

-

Mechanism: The reaction can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the nucleophile, solvent, and stability of the potential carbocation intermediate. The proximity of the electron-withdrawing pyridine ring may influence the stability of a carbocation at the benzylic position.[4]

-

Common Nucleophiles: Amines, thiols, alkoxides, cyanides, and azides are all expected to displace the chloride.

Nucleophilic Aromatic Substitution (SₙAr) on the Pyridine Ring

While the chloroethyl group is generally more reactive towards nucleophilic attack, under certain conditions, nucleophilic aromatic substitution on the pyridine ring is possible. The fluorine atom at the 3-position and the electron-withdrawing nature of the pyridine nitrogen activate the ring for such reactions.[3] However, the position of the fluorine at C-3 is less activating for nucleophilic attack compared to halogens at the 2- or 4-positions.[3]

Logical Relationship of Reactivity

Caption: Competing nucleophilic substitution pathways.

Applications in Drug Discovery: A Key Kinase Inhibitor Intermediate

The primary documented application of this compound is as an intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors.[1] The chloroethyl group serves as a reactive handle for coupling with other fragments of a target molecule, often an amine or other nucleophilic group on a core scaffold.

Exemplary Reaction in Kinase Inhibitor Synthesis: A common transformation would involve the reaction of this compound with a primary or secondary amine of a core heterocyclic structure (e.g., a pyrazolopyrimidine) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a polar aprotic solvent like DMF or acetonitrile.

Analytical Characterization

Proper characterization of this compound is crucial for its use in synthesis. A combination of chromatographic and spectroscopic techniques would be employed for quality control.

| Analytical Technique | Expected Observations and Purpose |

| 1H NMR | Aromatic protons on the pyridine ring, a quartet for the methine proton, and a doublet for the methyl protons. Chemical shifts will be influenced by the fluorine and nitrogen atoms. |

| 13C NMR | Signals for the pyridine ring carbons (with C-F coupling), and the two carbons of the chloroethyl group. |

| 19F NMR | A singlet or multiplet (depending on coupling to adjacent protons) characteristic of a fluorine atom on a pyridine ring. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of HCl. |

| High-Performance Liquid Chromatography (HPLC) | To determine purity, often using a reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, and UV detection.[8] |

| Gas Chromatography (GC) | Suitable for assessing purity and identifying volatile impurities. |

Safety and Handling

While a specific material safety data sheet (MSDS) for this compound is not widely available, based on its structure, it should be handled with care in a well-ventilated fume hood. It is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable, albeit not extensively documented, building block in medicinal chemistry. Its bifunctional nature, combining a reactive chloroethyl side chain with a fluorinated pyridine core, makes it an attractive intermediate for the synthesis of complex, high-value molecules such as kinase inhibitors. While this guide has relied on inferences from related structures and general chemical principles, it provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their synthetic endeavors. Further experimental work is needed to fully elucidate its properties and reaction scope.

References

-

Hemant, S. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. PubMed. Available from: [Link]

-

MySkinRecipes. 4-(1-Chloroethyl)-3-fluoropyridine. Available from: [Link]

-

University of Münster. New method for introducing fluorinated components into molecules. Available from: [Link]

-

Filo. Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Available from: [Link]

-

Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. Available from: [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available from: [Link]

-

PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis. Available from: [Link]

-

PubMed. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Available from: [Link]

- Google Patents. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors.

-

Charles River Laboratories. Drug Discovery Patents. Available from: [Link]

Sources

- 1. 4-(1-Chloroethyl)-3-fluoropyridine [myskinrecipes.com]

- 2. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. nbinno.com [nbinno.com]

- 6. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]

- 7. This compound [mail.sobekbio.com]

- 8. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(1-Chloroethyl)-3-fluoro-pyridine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive analysis of the fluorinated pyridine derivative, 4-(1-Chloroethyl)-3-fluoro-pyridine. While direct literature on this specific compound is limited, this document leverages established principles of organic chemistry and extensive data on related structural analogues, such as 4-Chloro-3-fluoropyridine, to construct a detailed profile. We will explore the compound's predicted physicochemical properties, propose robust synthetic strategies, analyze its chemical reactivity, and discuss its potential applications as a versatile building block in drug discovery and development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this and similar complex heterocyclic intermediates.

Introduction: The Strategic Value of Fluorinated Pyridines

Fluorine-containing pyridine derivatives are foundational scaffolds in modern medicinal chemistry. The strategic incorporation of fluorine into a pyridine ring can profoundly alter a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles.[1] The subject of this guide, this compound, is a specialized derivative that combines the advantageous properties of a 3-fluoropyridine core with a reactive 1-chloroethyl side chain. This unique combination makes it a potentially valuable intermediate for synthesizing complex active pharmaceutical ingredients (APIs).

This guide will first establish a baseline by examining the properties and reactivity of the well-documented analogue, 4-Chloro-3-fluoropyridine. Building on this foundation, we will then extrapolate to predict the characteristics of this compound and outline detailed methodologies for its synthesis and potential use.

Foundational Analogue: 4-Chloro-3-fluoropyridine

To understand the target molecule, we must first analyze its simpler, commercially available analogue, 4-Chloro-3-fluoropyridine. This compound provides crucial insights into the behavior of the 3-fluoro-4-substituted pyridine core.

Physicochemical Properties

The key properties of 4-Chloro-3-fluoropyridine are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClFN | [2][3] |

| Molecular Weight | 131.54 g/mol | [4] |

| CAS Number | 2546-56-7 | [2][3] |

| Appearance | Liquid | [3] |

| Density | 1.333 g/mL at 25 °C |

Synthesis and Reactivity

The synthesis of 3-fluoropyridine scaffolds often begins with precursors like 3-aminopyridine, which can undergo diazotization followed by a fluorination reaction (e.g., a modified Balz-Schiemann reaction).[5] Subsequent functionalization, such as chlorination, can then be performed. Patents describe methods for preparing 2-chloro-3-fluoropyridine from 2-chloro-3-aminopyridine using reagents like tert-butyl nitrite and copper fluoride, which avoids harsh acids.[6]

The primary locus of reactivity in 4-Chloro-3-fluoropyridine is the C-4 position. The fluorine atom at C-3 is strongly electron-withdrawing, which activates the C-4 position for nucleophilic aromatic substitution (SNAr). This makes the chlorine atom a good leaving group, allowing for the introduction of a wide variety of nucleophiles at this site.[1] This known reactivity is the cornerstone upon which strategies for synthesizing the more complex target molecule are built.

Core Topic: this compound

While not widely cataloged, the structure of this compound suggests it is a highly valuable, bifunctional synthetic intermediate.

Predicted Physicochemical Properties

Based on its structure, the molecular formula and weight can be precisely determined.

| Property | Predicted Value |

| Molecular Formula | C₇H₇ClFN |

| Molecular Weight | 159.59 g/mol |

Proposed Synthetic Strategy

A logical and robust synthetic route to this compound can be designed starting from 3-fluoropyridine. This multi-step synthesis leverages common, well-understood organic transformations.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-3-fluoropyridine | CymitQuimica [cymitquimica.com]

- 4. 2546-56-7|4-Chloro-3-fluoropyridine|BLD Pharm [bldpharm.com]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 6. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

Spectroscopic Characterization of 4-(1-Chloroethyl)-3-fluoro-pyridine: A Predictive and Methodological Guide

Abstract

This technical guide provides a detailed predictive analysis and methodological framework for the spectroscopic characterization of 4-(1-Chloroethyl)-3-fluoro-pyridine (CAS No. 1016228-83-3), a key intermediate in pharmaceutical synthesis.[1][2] In the absence of publicly available, fully assigned spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to forecast the compound's spectral features. By analyzing data from analogous fluorinated pyridines and chloroalkanes, we offer researchers and drug development professionals a robust, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded guide to acquiring and interpreting the spectroscopic data for this and similar novel molecules.

Introduction: The Structural and Pharmaceutical Significance

This compound is a heterocyclic building block whose strategic importance lies in its unique combination of functional groups. The pyridine core is a prevalent scaffold in medicinal chemistry, while the fluorine atom can enhance metabolic stability and binding affinity. The reactive 1-chloroethyl group serves as a chemical handle for introducing the pyridine moiety into larger, more complex molecules, such as kinase inhibitors.[3] An unambiguous understanding of its structure and purity, achievable only through comprehensive spectroscopic analysis, is therefore a critical prerequisite for its effective use in drug discovery and development pipelines.

This guide establishes a validated protocol for confirming the identity and purity of this compound. The methodologies described are designed to be self-validating, ensuring that the predicted data serves as a reliable benchmark for experimentally acquired results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The analysis will focus on ¹H NMR, ¹³C NMR, and the characteristic couplings involving the ¹⁹F nucleus.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and for its well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[4]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled experiment simplifies the spectrum by collapsing all ¹³C-¹H couplings into singlets (unless coupled to fluorine).[5]

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquiring 2D spectra such as COSY (Correlation Spectroscopy) to identify ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms is highly recommended.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for three distinct aromatic protons and two aliphatic protons, each with characteristic chemical shifts and coupling patterns.

-

H-2 (Proton at position 2): This proton is ortho to the nitrogen atom and meta to the fluorine atom. The nitrogen's electron-withdrawing nature will shift this proton significantly downfield. It is expected to appear as a doublet.

-

H-5 (Proton at position 5): This proton is meta to the nitrogen and para to the fluorine. It will be less deshielded than H-2 and H-6. It is expected to appear as a doublet of doublets.

-

H-6 (Proton at position 6): This proton is ortho to the nitrogen and meta to the 1-chloroethyl group. It will be significantly deshielded and is expected to appear as a doublet.

-

CH (Methine proton): The proton on the carbon bearing the chlorine atom will be deshielded by the adjacent electronegative chlorine and the aromatic ring. It will be split into a quartet by the adjacent methyl protons.

-

CH₃ (Methyl protons): These protons will be the most upfield signal and will appear as a doublet due to coupling with the methine proton.

The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling. The magnitudes of these couplings decrease with the number of bonds separating the nuclei.[6]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display seven distinct carbon signals. The key feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus (¹JCF, ²JCF, ³JCF, etc.), which is invaluable for assignment.[7]

-

Pyridine Ring Carbons:

-

C-3 (Carbon bearing Fluorine): This carbon will exhibit a very large one-bond coupling constant (¹JCF) and will be significantly shifted downfield due to the direct attachment of the electronegative fluorine atom.

-

C-2 and C-4: These carbons, being ortho to the fluorine, will show a significant two-bond coupling (²JCF).

-

C-5 and C-6: These carbons will exhibit smaller three- and four-bond couplings, respectively. The carbons adjacent to the nitrogen (C-2, C-6) are expected at the lowest field among the aromatic carbons.[8][9]

-

-

Alkyl Side-Chain Carbons:

-

C-α (Methine carbon): The carbon directly attached to the chlorine atom will be deshielded.

-

C-β (Methyl carbon): This will be the most upfield carbon signal.

-

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (JCF, Hz) |

| H-2 | ~8.4 - 8.6 | d | C-2: ~150 - 155 | ²J ≈ 15 - 25 Hz |

| F-3 | N/A | N/A | C-3: ~158 - 162 | ¹J ≈ 230 - 260 Hz |

| C-4 | N/A | N/A | C-4: ~125 - 130 | ²J ≈ 15 - 25 Hz |

| H-5 | ~7.2 - 7.4 | dd | C-5: ~120 - 125 | ³J ≈ 3 - 8 Hz |

| H-6 | ~8.3 - 8.5 | d | C-6: ~145 - 150 | ⁴J ≈ 0 - 3 Hz |

| CH | ~5.1 - 5.3 | q | C-α: ~50 - 55 | ⁴J ≈ 0 - 3 Hz |

| CH₃ | ~1.7 - 1.9 | d | C-β: ~20 - 25 | ⁵J ≈ 0 - 1 Hz |

Note: These are estimated values based on analogous structures. Actual experimental values may vary.[4][6][10][11]

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electron Impact (EI) is a suitable method for this relatively small and volatile molecule. It will provide a clear molecular ion peak and rich fragmentation. Electrospray Ionization (ESI) could also be used, which would likely show the protonated molecule [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to determine the accurate mass and confirm the elemental composition.

-

Data Analysis: Analyze the spectrum for the molecular ion (M⁺) peak. The key diagnostic feature will be the isotopic pattern of chlorine.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The nominal molecular weight of C₇H₇ClFN is 159.0 g/mol . The mass spectrum will show two molecular ion peaks due to the natural isotopic abundance of chlorine:

-

M⁺ at m/z 159: Corresponding to the molecule containing the ³⁵Cl isotope.

-

[M+2]⁺ at m/z 161: Corresponding to the molecule containing the ³⁷Cl isotope. The intensity ratio of these peaks will be approximately 3:1, which is a characteristic signature for a molecule containing one chlorine atom.[12]

-

-

Key Fragmentation Pathways: Under EI conditions, the molecular ion is energetically unstable and will fragment.[13][14]

-

Loss of Cl•: The most likely initial fragmentation is the cleavage of the C-Cl bond to lose a chlorine radical (Cl•), resulting in a stable benzylic-type carbocation fragment. This would produce a significant peak at m/z 124 (159 - 35).

-

Loss of CH₃•: Cleavage of the C-C bond to lose a methyl radical (CH₃•) would result in a fragment at m/z 144.

-

Loss of HCl: Elimination of HCl is another possible pathway, leading to a fragment at m/z 123.

-

Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring itself can occur, but the fragments mentioned above are expected to be the most prominent.[15][16]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of their bonds.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired from a neat liquid sample between two salt (NaCl or KBr) plates or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

Predicted IR Absorption Bands

The IR spectrum will be complex, but several key absorption bands can be predicted.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 3100 - 3000 | C-H (aromatic) | Stretch |

| 2990 - 2850 | C-H (aliphatic) | Stretch[17] |

| 1600 - 1450 | C=C, C=N (ring) | Stretch, characteristic of the pyridine ring[18] |

| 1250 - 1150 | C-F | Stretch[19] |

| 850 - 550 | C-Cl | Stretch, often in the fingerprint region[20] |

The fingerprint region (below 1500 cm⁻¹) will contain a unique pattern of absorptions resulting from various bending and stretching vibrations, which, while complex, serves as a definitive "fingerprint" for the compound.[21]

Integrated Spectroscopic Workflow and Data Validation

The trustworthiness of the structural assignment comes from the convergence of all three spectroscopic techniques. The proposed workflow ensures a self-validating system for characterization.

Caption: Integrated workflow for the spectroscopic validation of this compound.

Conclusion

This guide presents a comprehensive, predictive framework for the spectroscopic analysis of this compound. By detailing the expected ¹H NMR, ¹³C NMR, MS, and IR data based on established chemical principles and data from analogous structures, we provide a reliable roadmap for researchers. The outlined experimental protocols and the integrated workflow ensure a scientifically rigorous approach to structural confirmation and purity assessment, which is essential for the application of this versatile building block in pharmaceutical research and development.

References

-

Gömöry, Á., et al. (2025). CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. ResearchGate. Retrieved from [Link]

-

Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510. Retrieved from [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Hansen, P. E., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2159-2161. Retrieved from [Link]

-

Suzuki, N., et al. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

-

Sharma, V., et al. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-(1-Chloroethyl)-3-fluoropyridine. Retrieved from [Link]

-

Vilseck, J. Z., et al. (2014). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (2014). What is the coupling constant for CF3 carbon in 13C-NMR? Retrieved from [Link]

-

Schaefer, T., et al. (1988). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of the conformation of the trifluoromethoxy group in C6H5OCF3 and 4-F-C6H4OCF3. Canadian Journal of Chemistry, 66(11), 2686-2692. Retrieved from [Link]

-

The Elkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Retrieved from [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Reva, I., & Fausto, R. (2019). FTIR spectra of ClC(O)SCl isolated in an Ar matrix. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-fluoropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoropyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Hesse, M., et al. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (2025). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link]

-

Mehrabi, H., et al. (2021). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2007). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoropyridine - 13C NMR. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3-fluoro-. WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1-Fluoroethyl)pyridine-3-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-iodo-3-methylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of pure pyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-chloro-. WebBook. Retrieved from [Link]

Sources

- 1. 4-(1-Chloroethyl)-3-fluoropyridine [myskinrecipes.com]

- 2. This compound [mail.sobekbio.com]

- 3. nbinno.com [nbinno.com]

- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Sci-Hub. The NMR spectra of some fluorinated pyridine derivatives / Organic Magnetic Resonance, 1970 [sci-hub.ru]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. Interpreting Infrared Spectra - Specac Ltd [specac.com]

"4-(1-Chloroethyl)-3-fluoro-pyridine" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-(1-Chloroethyl)-3-fluoro-pyridine, a key intermediate in modern medicinal chemistry. Drawing from available data and established principles of organic chemistry, this document aims to equip researchers with the necessary knowledge for its effective utilization in drug discovery and development.

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into pyridine-based scaffolds is a widely employed strategy in drug design to enhance pharmacological profiles. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly improve a molecule's metabolic stability, binding affinity, and bioavailability.[1] The pyridine ring itself is a common motif in a vast array of bioactive compounds and approved drugs, valued for its ability to engage in hydrogen bonding and its overall stability.[2]

This compound emerges as a valuable building block, combining the advantageous features of a fluorinated pyridine core with a reactive chloroethyl side chain. This dual functionality allows for sequential and selective chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries targeting a range of therapeutic areas, including kinase inhibitors and neurologically active agents.[3]

Physicochemical Properties: A Data-Driven Overview

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be inferred from supplier specifications and comparison with analogous structures.

| Property | Value | Source |

| CAS Number | 1016228-83-3 | [4] |

| Molecular Formula | C7H7ClFN | Inferred |

| Molecular Weight | 159.59 g/mol | Inferred |

| Purity | ≥95% | [4] |

| SMILES | CC(c1ccncc1F)Cl | [4] |

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of fluorinated pyridines can be challenging, often requiring specific and sometimes harsh reaction conditions. Common synthetic routes include halogen exchange reactions and diazotization followed by fluorination.[6] The synthesis of this compound would likely involve the introduction of the 1-chloroethyl group onto a pre-formed 3-fluoropyridine ring.

Reactivity:

The chemical behavior of this compound is dictated by its two primary reactive sites: the chloroethyl group and the fluorinated pyridine ring.

-

Nucleophilic Substitution at the Chloroethyl Group: The chlorine atom on the ethyl side chain is susceptible to nucleophilic displacement (an SN2-type reaction). This allows for the introduction of a wide variety of functional groups, such as azides, amines, and thiols. The reaction with sodium azide, for instance, would yield the corresponding azido derivative, a versatile precursor for further chemical transformations.[7]

-

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring: The fluorine atom at the 3-position and the chlorine atom (if present at the 4-position in a precursor) are activated towards nucleophilic aromatic substitution by the electron-withdrawing effect of the pyridine nitrogen.[8] However, the reactivity of halogens on a pyridine ring can be nuanced. While fluorine typically enhances SNAr reactivity, the specific reaction conditions and the nature of the nucleophile play a crucial role.[9][10]

Illustrative Reaction Scheme:

The diagram below illustrates the key reactive sites and potential transformations of this compound.

Caption: Reactivity of this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a highly relevant starting material for the synthesis of novel therapeutic agents.

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The ability to introduce diverse side chains via the chloroethyl group allows for the exploration of structure-activity relationships (SAR) to optimize binding to the kinase active site.[3]

-

Central Nervous System (CNS) Agents: The introduction of fluorine can improve the blood-brain barrier permeability of drug candidates, a critical factor for CNS-acting drugs. The versatility of this compound allows for the synthesis of compounds with potential applications in treating neurological and psychiatric disorders.[3]

-

Agrochemicals: Fluorinated pyridines are also utilized in the development of modern pesticides and herbicides, where enhanced biological activity and controlled environmental persistence are desired.[6]

Experimental Protocols and Handling

Given the reactive nature of this compound, proper handling and storage are crucial.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

Storage:

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Keep the container tightly sealed.

Representative Experimental Protocol: Nucleophilic Substitution with a Thiol

This protocol is a generalized procedure based on established methods for similar substrates and should be optimized for specific reactants.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagents: Add the desired thiol (1.1 eq) to the solution, followed by a non-nucleophilic base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(1-Chloroethyl)-3-fluoropyridine [myskinrecipes.com]

- 4. This compound [mail.sobekbio.com]

- 5. Page loading... [wap.guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-(1-Chloroethyl)-3-fluoro-pyridine

For Researchers, Scientists, and Drug Development Professionals

The novel halogenated pyridine, 4-(1-Chloroethyl)-3-fluoro-pyridine, presents significant opportunities in the synthesis of complex molecular architectures for drug discovery and development. Its unique substitution pattern offers a versatile scaffold for the introduction of various functional groups. However, as with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon established best practices for structurally similar halogenated pyridines.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1016228-83-3) is not yet widely available, its structural similarity to other chloro- and fluoro-substituted pyridines allows for a presumptive hazard assessment.[1] Based on data from analogous compounds such as 2-Chloro-3-fluoropyridine, 3-Fluoropyridine, and 4-Chloro-3-fluoropyridine, it is prudent to treat this compound with a high degree of caution.[2][3][4]

Anticipated Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][5] Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[2]

-

Skin Corrosion/Irritation: Causes skin irritation.[2][5] Prolonged contact may lead to more severe skin reactions.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][5]

-

Respiratory Irritation: May cause respiratory irritation.[2][4] Inhalation of vapors may lead to symptoms such as coughing, wheezing, dizziness, and headache.[6][7]

-

Flammability: Assumed to be a flammable liquid and vapor, similar to other halogenated pyridines.[4]

Globally Harmonized System (GHS) Classification (Presumptive):

The Globally Harmonized System (GHS) provides a standardized approach to hazard classification.[8][9][10] Based on the hazards of similar compounds, the following GHS classification for this compound should be provisionally adopted:

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | Flame | Warning | H226: Flammable liquid and vapor[4][11] |

| Acute Toxicity, Oral | Category 4 | Exclamation Mark | Warning | H302: Harmful if swallowed[5] |

| Acute Toxicity, Dermal | Category 4 | Exclamation Mark | Warning | H312: Harmful in contact with skin[5] |

| Skin Corrosion/Irritation | Category 2 | Exclamation Mark | Warning | H315: Causes skin irritation[2][5][11] |

| Serious Eye Damage/Irritation | Category 2 | Exclamation Mark | Warning | H319: Causes serious eye irritation[2][5][11] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation[2][4][11] |

This table is based on data for structurally similar compounds and should be used for guidance pending the availability of a specific SDS for this compound.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[7][12]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or toxic vapors.[13]

-

Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any area where this compound is handled.[14][15]

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.

-

Training: All personnel must receive comprehensive training on the potential hazards, safe handling procedures, and emergency response protocols for halogenated pyridines.[16]

-

Restricted Access: Limit access to areas where the compound is stored and handled to authorized personnel only.

Personal Protective Equipment (PPE):

The selection of appropriate PPE is the final barrier against exposure.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[2][5]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] Respirator use requires a formal respiratory protection program, including fit testing and medical clearance.[14]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage practices is critical to prevent accidents and maintain the integrity of the compound.

Handling:

-

Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]

-

Grounding and Bonding: For transfers of larger quantities, use grounding and bonding to prevent static discharge, which could ignite flammable vapors.[6]

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[2]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][6] Wash hands thoroughly after handling, even if gloves were worn.[12]

Storage:

-

Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][13]

-

Container: Keep the container tightly closed and clearly labeled.[2][14]

-

Segregation: Store separately from incompatible materials.[14]

Emergency Procedures: A Proactive Approach

A well-defined emergency response plan is crucial for mitigating the consequences of an accidental release or exposure.

Spill Response:

The appropriate response to a spill depends on its size and location.

Spill Response Decision Workflow

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][14]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][15] Seek medical attention.[14]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14][15] Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][15]

Fire Fighting:

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2][6] Water may be ineffective.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

-

Hazards: Containers may explode when heated.[3][6] Hazardous combustion products may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[3]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

-

Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[14]

-

Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations.[2][13] Do not pour down the drain.[13]

Conclusion

While this compound holds promise as a valuable building block in medicinal chemistry and materials science, its handling demands a proactive and informed approach to safety. By understanding the potential hazards through examination of analogous compounds and rigorously implementing the engineering controls, administrative procedures, and personal protective measures outlined in this guide, researchers can confidently and safely explore the synthetic potential of this novel compound. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of responsible scientific advancement.

References

-

Environmental Health and Safety, Florida State University. (2024, March 29). CHEMICAL SPILL PROCEDURES. [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION: PYRIDINE. [Link]

-

Washington State University. (n.d.). Standard Operating Procedure: Pyridine. [Link]

-

Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

GOV.UK. (n.d.). Pyridine: incident management. [Link]

-

ChemSafetyPro. (2016, January 6). GHS Hazard Class and Hazard Category. [Link]

-

Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. [Link]

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

-

PubChem. (n.d.). GHS Classification Summary (Rev.9, 2021). [Link]

-

ERA Environmental. (2014, May 20). GHS Hazard Classification: Everything You Need to Know. [Link]

-

PubChem. (n.d.). 4-Chloro-3-fluoropyridine. [Link]

-

National Center for Biotechnology Information. (n.d.). A Framework to Guide Selection of Chemical Alternatives. [Link]

-

Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Laboratory Safety Manual. [Link]

Sources

- 1. This compound [mail.sobekbio.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Chloro-3-fluoropyridine = 95.0 2546-56-7 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. nj.gov [nj.gov]

- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 8. chemsafetypro.com [chemsafetypro.com]

- 9. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. era-environmental.com [era-environmental.com]

- 11. 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 15. safety.fsu.edu [safety.fsu.edu]

- 16. ehs.princeton.edu [ehs.princeton.edu]

An In-depth Technical Guide to the Potential Applications of 4-(1-Chloroethyl)-3-fluoro-pyridine in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and reactive functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide explores the untapped potential of 4-(1-Chloroethyl)-3-fluoro-pyridine , a specialized building block poised for significance in drug discovery. While direct literature on this specific molecule is nascent, its structural components—a 3-fluoropyridine core and a reactive 1-chloroethyl side chain—provide a strong basis for predicting its utility. This document synthesizes information from analogous structures to present a forward-looking analysis of its physicochemical properties, synthetic accessibility, and promising applications. We project its primary value as a key intermediate in the synthesis of kinase inhibitors and other targeted therapeutics, leveraging the unique electronic and metabolic advantages conferred by the fluorine atom and the versatile reactivity of the chloroethyl group.

The Strategic Value of Fluorinated Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a privileged scaffold, present in over 100 FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and its aqueous solubility make it a desirable feature in many drug candidates. The introduction of fluorine to this ring further enhances its utility in several ways:

-

Modulation of Basicity (pKa): A fluorine atom, particularly at the 3-position, exerts a strong electron-withdrawing effect, which lowers the pKa of the pyridine nitrogen. This reduction in basicity can be crucial for mitigating off-target effects, such as interactions with aminergic G-protein coupled receptors (GPCRs), and can improve oral bioavailability by preventing protonation in the gastrointestinal tract.[2][3]

-

Metabolic Stability: Fluorine can block sites of oxidative metabolism.[4] By replacing a hydrogen atom with a metabolically robust C-F bond, the pharmacokinetic profile of a drug can be significantly improved, leading to a longer half-life and more predictable patient exposure.[2]

-

Enhanced Binding Affinity: The highly polarized C-F bond can participate in favorable dipole-dipole, hydrogen bonding, and even halogen bonding interactions with protein targets, thereby increasing the potency of a drug candidate.[2][5]

-

Lipophilicity and Permeability: Fluorine's effect on lipophilicity is context-dependent but can be strategically used to fine-tune a molecule's ability to cross biological membranes, including the blood-brain barrier.[4][6]

The 3-fluoropyridine motif, specifically, is a key component in numerous advanced drug candidates and approved medicines, highlighting its importance in oncology, neuroscience, and inflammatory diseases.[7]

Profile of this compound: A Versatile Intermediate

This compound (CAS No: 1016228-83-3) combines the beneficial properties of the 3-fluoropyridine core with a highly reactive electrophilic handle.[8] The 1-chloroethyl group is a significant feature, offering a distinct advantage over the more common chloromethyl group by introducing a chiral center and altering the spatial projection of subsequent modifications.[9][10]

Predicted Physicochemical and ADME Properties

While experimental data is scarce, we can predict the key properties of the title compound based on its constituent parts.

| Property | Predicted Value/Characteristic | Rationale and Impact on Drug Discovery |

| Molecular Weight | ~159.58 g/mol | Low molecular weight, adheres to Lipinski's Rule of Five, excellent starting point for library synthesis. |

| logP (Lipophilicity) | Moderately Lipophilic | The fluorine and chlorine atoms increase lipophilicity compared to pyridine, aiding membrane permeability.[6] |

| pKa (Pyridine N) | < 5.0 | The 3-fluoro substituent significantly lowers basicity, reducing potential for off-target liabilities.[2] |

| Reactivity | High (at the chloroethyl group) | The benzylic-like position of the chlorine, activated by the pyridine ring, makes it an excellent electrophile for SN1/SN2 reactions.[9] |

| Metabolic Stability | Moderate to High | The 3-fluoro position blocks a common site of aromatic oxidation. The pyridine ring itself is generally stable.[4] |

The 1-Chloroethyl Group: A Gateway to Diverse Functionality

The primary value of this compound lies in the reactivity of its side chain. This group is an excellent electrophile, susceptible to nucleophilic substitution by a wide array of nucleophiles. This versatility allows for the rapid generation of diverse chemical libraries.

// Node Definitions Core [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];

// Nucleophiles Nuc_Amine [label="Amines (R-NH2)\nPrimary/Secondary", fillcolor="#E8F0FE", fontcolor="#202124"]; Nuc_Thiol [label="Thiols (R-SH)", fillcolor="#E6F4EA", fontcolor="#202124"]; Nuc_Alcohol [label="Alcohols/Phenols (R-OH)", fillcolor="#FCE8E6", fontcolor="#202124"]; Nuc_Cyanide [label="Cyanide (CN-)", fillcolor="#FEF7E0", fontcolor="#202124"];

// Products Prod_Amine [label="Amine Derivatives", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; Prod_Thioether [label="Thioether Derivatives", fillcolor="#E6F4EA", fontcolor="#202124", shape=ellipse]; Prod_Ether [label="Ether Derivatives", fillcolor="#FCE8E6", fontcolor="#202124", shape=ellipse]; Prod_Nitrile [label="Nitrile Derivatives", fillcolor="#FEF7E0", fontcolor="#202124", shape=ellipse];

// Edges Core -> Nuc_Amine [label="Nucleophilic\nSubstitution", color="#4285F4"]; Core -> Nuc_Thiol [label=" ", color="#34A853"]; Core -> Nuc_Alcohol [label=" ", color="#EA4335"]; Core -> Nuc_Cyanide [label=" ", color="#FBBC05"];

Nuc_Amine -> Prod_Amine [color="#4285F4"]; Nuc_Thiol -> Prod_Thioether [color="#34A853"]; Nuc_Alcohol -> Prod_Ether [color="#EA4335"]; Nuc_Cyanide -> Prod_Nitrile [color="#FBBC05"]; } caption="Figure 1: Versatility of the 1-Chloroethyl Group"

Synthetic Accessibility and Strategic Considerations

The synthesis of 3-fluoropyridines can be achieved through various methods, including halogen exchange reactions or diazotization-fluorination (Balz-Schiemann type) from a corresponding aminopyridine.[1][7] The 1-chloroethyl group can be installed via methods such as the chlorination of a corresponding alcohol, which itself can be derived from a ketone or aldehyde precursor.

The workflow below outlines a plausible, high-level synthetic strategy.

Potential Therapeutic Applications: A Mechanistic Perspective

Given its structural alerts, this compound is an ideal starting point for several classes of therapeutic agents. Its primary potential lies in its use as an intermediate for creating more complex molecules.[11]

Kinase Inhibitors

The pyridine scaffold is ubiquitous in kinase inhibitors. The 3-fluoropyridine moiety can serve as an excellent "hinge-binder," forming key hydrogen bonds with the kinase hinge region. The 1-chloroethyl group provides the vector to build out into the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity.

-

Covalent Inhibitors: The electrophilic chloroethyl group can be used to form a covalent bond with a nearby cysteine or other nucleophilic residue in the target kinase, leading to irreversible inhibition and prolonged duration of action.

-

Non-Covalent Inhibitors: More commonly, the chloride is displaced by a nucleophile (e.g., an amine) that becomes part of a larger chemical entity designed to occupy the ATP pocket and interact with specific residues, thereby enhancing selectivity.

Central Nervous System (CNS) Agents

The modulation of pKa and lipophilicity by the fluorine atom makes derivatives of this compound attractive for CNS targets.[7] By reducing basicity, the risk of efflux by transporters like P-glycoprotein may be lowered, while careful tuning of lipophilicity can facilitate blood-brain barrier penetration.

Other Potential Target Classes

The versatility of the 3-fluoropyridine scaffold means that derivatives could also be explored as:

-

GPCR Modulators

-

Ion Channel Blockers

-

Antiviral or Antibacterial Agents [12]

Experimental Protocols

The following protocols are representative methodologies based on established chemical principles for the synthesis and derivatization of similar compounds.[13][14]

Protocol 5.1: Synthesis of this compound

This protocol outlines the conversion of a precursor alcohol to the target chloro-compound.

Materials:

-

4-(1-Hydroxyethyl)-3-fluoropyridine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Dissolve 4-(1-Hydroxyethyl)-3-fluoropyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Caution: Reaction is exothermic and releases HCl gas.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Carefully quench the reaction by slowly pouring it over ice-cold saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product via silica gel chromatography to obtain pure this compound.

Protocol 5.2: Representative Derivatization via Nucleophilic Substitution

This protocol details the reaction with a primary amine to form a secondary amine derivative.

Materials:

-

This compound

-

Primary amine (e.g., Benzylamine, 1.5 eq)

-

Diisopropylethylamine (DIPEA, 2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add the primary amine (1.5 eq) followed by DIPEA (2.0 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude material by silica gel chromatography to yield the desired amine derivative.

Summary and Future Outlook

This compound represents a high-potential, yet underexplored, building block for medicinal chemistry. Its value is derived from the synergistic combination of a 3-fluoropyridine core—which offers demonstrable advantages in metabolic stability and target interaction—and a reactive 1-chloroethyl handle that serves as a versatile anchor for diversification. While direct applications of the compound itself are limited, its role as a key intermediate for constructing libraries of targeted therapeutics, particularly kinase inhibitors, is clear. Future research should focus on optimizing its synthesis and exploring the full range of nucleophilic partners to unlock its full potential in the discovery of next-generation pharmaceuticals.

References

- VertexAI Search. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery.

- VertexAI Search. (n.d.). The Strategic Importance of Fluorinated Pyridine Derivatives in Modern Drug Discovery.

- VertexAI Search. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).

- Hussain, F., et al. (n.d.). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.

- MySkinRecipes. (n.d.). 4-(1-Chloroethyl)-3-fluoropyridine.

- Kumar, P., & Kumar, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.

- Anglès, d'., et al. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health.

- Author not specified. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.